molecular formula C14H14O3 B161809 Aucuparin CAS No. 3687-28-3

Aucuparin

Cat. No. B161809
CAS RN: 3687-28-3
M. Wt: 230.26 g/mol
InChI Key: KCKBEANTNJGRCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Aucuparin involves several steps. Researchers have designed and synthesized a series of biphenyl and dibenzofuran derivatives using Suzuki-coupling and demethylation reactions. These synthetic pathways yield moderate to excellent yields (ranging from 51% to 94%). Notably, eleven of these compounds exhibit potent antibacterial activities against both prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens. For instance, compounds like 40-(trifluoromethyl)-[1,10-biphenyl]-3,4,5-triol (6i) and 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) demonstrate remarkable inhibitory effects against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds are as low as 3.13 and 6.25 µg/mL, respectively. Additionally, other derivatives exhibit comparable inhibitory activities against Gram-negative bacteria, including carbapenem-resistant Acinetobacter baumannii .


Molecular Structure Analysis

The molecular structure of Aucuparin consists of biphenyl and dibenzofuran moieties. These aromatic rings contribute to its biological activity. Specifically, a strong electron-withdrawing group on the A ring and hydroxyl groups on the B ring of biphenyls enhance their antibacterial properties. For benzo-heterocycles, N-heterocycles exhibit optimal antibacterial activity .

Scientific Research Applications

Aucuparin as a Phytoalexin in Rosaceous Subtribe Pyrinae

Aucuparin is a biphenyl phytoalexin found in the rosaceous subtribe Pyrinae, which includes significant fruit trees like apples and pears. Its biosynthesis in Sorbus aucuparia (mountain ash) cell cultures was triggered by the fungus Venturia inaequalis. This process involves a sequence of biosynthetic steps including O-methylation and 4-hydroxylation, catalyzed by distinct methyltransferases and a microsomal cytochrome P450 monooxygenase (Khalil et al., 2013).

Antibacterial Activity Against Gram-Positive Bacteria

Aucuparin, derived from Kielmeyera coriacea, displayed significant antibacterial activity against Gram-positive bacteria, specifically Bacillus subtilis and Staphylococcus aureus. It was observed to have bactericidal activity with no regrowth over 24 hours at high concentrations (Cortez et al., 2002).

Aucuparin in Response to Fungal Infection

Sorbus aucuparia sapwood typically does not contain aucuparin and its derivatives unless there is fungal infection. It's then produced as a response, with different Sorbus trees showing variability in the phytoalexin response (Kokubun et al., 1995).

Potential Therapeutic Role in Pulmonary Fibrosis

Aucuparin has shown potential as a treatment for idiopathic pulmonary fibrosis (IPF). It inhibited lung fibrosis in a mouse model and suppressed inflammatory cytokine production and collagen synthesis from macrophages and fibroblasts, suggesting its anti-inflammatory role could be therapeutic in IPF (Lee et al., 2021).

Role in the Biosynthesis of Phytoalexins

The biosynthesis of aucuparins and xanthones in plants can be understood by considering their formation through the interaction of 5-dehydroshikimic acid with activated acetic acid units (Gottlieb, 1968).

Induction by Reactive Oxygen Species

In Sorbus aucuparia cell cultures, the formation of aucuparin, a biphenyl phytoalexin, is induced by yeast extract through a burst of reactive oxygen species (ROS), demonstrating a significant role of endogenous ROS in the induction process (Qiu et al., 2011).

properties

IUPAC Name

2,6-dimethoxy-4-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-12-8-11(9-13(17-2)14(12)15)10-6-4-3-5-7-10/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKBEANTNJGRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190353
Record name Aucuparin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aucuparin

CAS RN

3687-28-3
Record name Aucuparin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3687-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aucuparin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aucuparin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AUCUPARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18IC7401L0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
328
Citations
M Nilsson, T Norin - Acta Chem Scand, 1963 - actachemscand.org
Dehydrogenation of 5-phenylcyclohexan-l, 3-dione over palladised charcoal in boiling diphenyl ether gave 3, 5-dihydroxybiphenyl. The dimethyl ether was lithiated in the 4-position and …
Number of citations: 19 actachemscand.org
SM WIDYASTUTI, F NONAKA… - Japanese Journal of …, 1992 - jstage.jst.go.jp
Two kinds of biphenyl phytoalexins accumulated in leaves of Photinia glabra Maxim (Rosaceae) in response to inoculation with spores of Entomosporium mespili, a pathogen of P. …
Number of citations: 24 www.jstage.jst.go.jp
D Sircar, MM Gaid, C Chizzali, D Reckwell… - Plant …, 2015 - academic.oup.com
Upon pathogen attack, fruit trees such as apple (Malus spp.) and pear (Pyrus spp.) accumulate biphenyl and dibenzofuran phytoalexins, with aucuparin as a major biphenyl compound. …
Number of citations: 27 academic.oup.com
H Erdtman, G Eriksson, T Norin, S Forsen - Acta Chem. Scand, 1963 - actachemscand.org
… is described of two phenolic biphenyl derivatives, aucuparin (la)(4-… The isolation of aucuparin and methoxyaucuparin from the … Aucuparin and methoxyaucuparin have the compositions …
Number of citations: 43 actachemscand.org
SY Lee, SY Park, GE Lee, H Kim, JH Kwon… - Journal of Medicinal …, 2021 - liebertpub.com
… aucuparin inhibited pulmonary fibrosis using a bleomycin (BLM)-induced lung fibrosis mouse model. In the mouse samples treated with aucuparin, … reduced in aucuparin-treated mouse …
Number of citations: 3 www.liebertpub.com
MNA Khalil, T Beuerle, A Müller, L Ernst… - Phytochemistry, 2013 - Elsevier
… Conversion of this precursor to aucuparin (3,5-dimethoxy-4-hydroxybiphenyl… aucuparin but also into the dibenzofuran eriobofuran, the accumulation of which paralleled that of aucuparin…
Number of citations: 28 www.sciencedirect.com
K Watanabe, Y Ishiguri, F Nonaka… - Agricultural and Biological …, 1982 - jstage.jst.go.jp
Previously, we reported on the production of a phytoalexin in the cortical layer of the loquat shoot (Eriobotrya japonica L.) when it was inoculated with Colletotrichum lindemuthianum.^ …
Number of citations: 42 www.jstage.jst.go.jp
DAG Cortez, BAA Filho, CV Nakamura… - Pharmaceutical …, 2002 - Taylor & Francis
… The in vitro antibacterial activities of the biphenyl aucuparin and xanthones, obtained from the … It is not known whether the aucuparin found in K. coriaceae is due to de novo synthesis in …
Number of citations: 41 www.tandfonline.com
A MORITA, F NONAKA, K MAKIZUMI - Japanese Journal of …, 1983 - jstage.jst.go.jp
… tabaci produced a phytoalexin (aucuparin) as early as 24hr post inoculation … の方法 でそれぞれ接種 し,各 調査時期に接種葉10gを 採取 し てaucuparinの … エ タノールに溶解してaucuparin原 …
Number of citations: 4 www.jstage.jst.go.jp
W Borejsza-Wysocki, C Lester, AB Attygalle… - Phytochemistry, 1999 - Elsevier
… Here we report the identification of biphenyl compounds such as aucuparin, its 2′-hydroxy and 2′-glucopyranosyl derivatives that are most likely components of the phytoalexin array …
Number of citations: 47 www.sciencedirect.com

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